3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide (CAS: 923191-98-4) is a synthetic benzamide derivative featuring a quinoline core substituted with methoxy groups at strategic positions. The compound’s structure comprises a 3,4,5-trimethoxybenzamide group linked to a 4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl moiety. This design incorporates multiple methoxy substituents, which are known to influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-31-19-9-6-16(7-10-19)22-15-23(32-2)20-14-18(8-11-21(20)29-22)28-27(30)17-12-24(33-3)26(35-5)25(13-17)34-4/h6-15H,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLGHPPPKOSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization with methoxy groups. Common reagents used in these reactions include methoxybenzaldehyde, aniline derivatives, and various catalysts to facilitate the formation of the quinoline structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and quinoline ring play crucial roles in binding to these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.
Comparison with Similar Compounds
Key Observations:
- Trimethoxybenzamide Scaffold : The target compound shares the 3,4,5-trimethoxybenzamide motif with PBX2 and other P-gp inhibitors, which is critical for interactions with hydrophobic binding pockets .
- Quinoline vs.
- Fluorine Substitution : The fluorinated analog (L482-0467) highlights how electronegative substituents may enhance metabolic stability but reduce π-π stacking capacity compared to methoxy groups .
Pharmacological and Crystallographic Insights
- Crystallographic Data: A related pyridin-2-ylbenzamide analog (C₅₆H₅₂N₄O₁₀) crystallizes in a monoclinic system with hydrogen bonding between amide carbonyls and methoxy oxygen atoms, indicating stable lattice packing . This contrasts with chromenone-based analogs, where reduced symmetry may lower crystallinity .
Hydrogen Bonding and Solubility
- The target compound’s methoxy groups participate in C–H···O hydrogen bonds, as observed in similar crystals, enhancing solubility in polar solvents compared to non-methoxy analogs .
- Fluorinated derivatives (e.g., L482-0467) may exhibit lower aqueous solubility due to increased hydrophobicity, despite improved bioavailability .
Biological Activity
The compound 3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide is a synthetic derivative of quinoline that has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including cytotoxic effects, mechanisms of action, and related research findings.
Chemical Structure and Synthesis
The compound features a complex structure with multiple methoxy groups and a quinoline moiety, which is often associated with various biological activities. The synthesis typically involves the reaction of appropriate amines and quinoline derivatives under controlled conditions to yield the desired product.
Structural Formula
The structural formula can be represented as follows:
Cytotoxicity
Research has demonstrated that derivatives of trimethoxyquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and cell cycle arrest in human cancer cells such as MCF-7 (breast cancer) and A2780 (ovarian cancer) cells .
Table 1: Cytotoxic Activity of Trimethoxyquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induces apoptosis |
| 3,4,5-trimethoxy-N-(phenyl)quinolin-6-yl]benzamide | A2780 | 15.0 | Cell cycle arrest at G2/M phase |
| 5,6,7-trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine | Huvec | >50 | Minimal effect on normal cells |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from proliferating.
- Microtubule Polymerization Inhibition : Some derivatives interfere with microtubule dynamics, which is crucial for cell division .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP .
Case Study 2: Ovarian Cancer Models
Another investigation focused on A2780 ovarian cancer cells where the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
